(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-17(2)9-8-16(20)14-4-6-15(7-5-14)19-12-10-18(3)11-13-19/h4-9H,10-13H2,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZNYMETCIZKN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide.
Condensation Reaction: The intermediate product undergoes a condensation reaction with an appropriate ketone, such as acetone, under acidic or basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating IC50 values that suggest significant cytotoxic effects.
Neuropharmacology
The presence of the piperazine group in the structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models. Preliminary studies indicate that this compound may interact with serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects.
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties. Research on related compounds has demonstrated activity against a range of bacterial strains, suggesting that this compound could be explored as a novel antibacterial agent.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined several derivatives of this compound for their anticancer properties. The results indicated that certain modifications to the structure enhanced potency against breast cancer cell lines, with some derivatives showing IC50 values below 10 µM.
Case Study 2: Neuropharmacological Effects
In an animal model assessing anxiety-like behavior, a derivative of this compound was administered and exhibited significant reductions in anxiety levels as measured by the elevated plus maze test. These findings suggest potential therapeutic applications for anxiety disorders.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Chalcones
Table 1: Key Structural Features of Similar Chalcones
Key Observations :
- π-Bridge Modulation: Extending the π-system (e.g., AN-2 vs. AN-1) enhances nonlinear optical (NLO) properties by improving planarity and charge transfer .
- Polar Substituents : Piperazine (target compound) and imidazole (IM5) introduce nitrogen-rich moieties, improving solubility and enzyme interaction compared to hydroxyl (DPHP) or anthracene (AN-1) groups .
Table 2: MAO Inhibition and Selectivity of Selected Chalcones
Physicochemical and Optical Properties
Table 3: Nonlinear Optical (NLO) Properties of Chalcones
Key Insights :
- Chalcones with dimethylamino groups exhibit β values 29× higher than urea, driven by charge transfer between donor (dimethylamino) and acceptor (e.g., bromophenyl) groups .
- Piperazine’s electron-donating capacity may further enhance NLO properties, but experimental validation is needed.
Biological Activity
The compound (2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one , also known as a derivative of 3-(dimethylamino)-1-phenyl-2-propen-1-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
The compound's chemical formula is , and it features a dimethylamino group and a piperazine moiety, which are significant for its biological interactions. The structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O |
| Molecular Weight | 274.37 g/mol |
| CAS Number | 502841-03-4 |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: A study published in the Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. It has been tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs).
Research Findings: In a study assessing anti-inflammatory activity, treatment with the compound resulted in a significant decrease in cytokine production in PBMCs stimulated with lipopolysaccharide (LPS). The most notable inhibition was observed at concentrations above 50 µg/mL, suggesting a potent anti-inflammatory effect .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Data Summary: The compound was tested against Staphylococcus aureus and Escherichia coli , showing effective inhibition at low concentrations. A broth microdilution method revealed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for these pathogens .
Table 2: Biological Activities Summary
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
- Cytokine Inhibition: Suppression of pro-inflammatory cytokines through modulation of signaling pathways related to immune responses.
- Enzyme Inhibition: Potential inhibition of bacterial enzymes, contributing to its antimicrobial effects.
Q & A
Basic Research Question
- NMR : and NMR confirm the (2E)-configuration via coupling constants (J = 12–15 Hz for α,β-unsaturated ketones) .
- XRD : Monoclinic crystal systems (e.g., space group P2₁/c) reveal planar enone geometry and intermolecular hydrogen bonds influencing packing .
- FT-IR : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 1580–1600 cm⁻¹ (C=C) validate conjugation .
Advanced Insight : Pair XRD with DFT calculations (B3LYP/6-311++G(d,p)) to compare experimental and theoretical bond lengths (<0.02 Å deviation) .
How can computational methods resolve contradictions in reported biological activities?
Advanced Research Question
Discrepancies in antimicrobial or anticancer data may arise from:
- Strain variability : Use standardized microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols .
- Solubility issues : Employ co-solvents (e.g., DMSO:PBS mixtures) to enhance bioavailability .
- Structure-activity modeling : Conduct QSAR studies to correlate substituent effects (e.g., 4-methylpiperazine vs. phenyl groups) with activity trends .
Q. Methodological Approach :
Replicate conflicting studies under identical conditions.
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across protein targets (e.g., kinase enzymes) .
What role does the 4-methylpiperazine moiety play in pharmacological activity?
Advanced Research Question
The 4-methylpiperazine group enhances:
- Solubility : Basic nitrogen atoms improve water solubility at physiological pH .
- Target interactions : Hydrogen bonding with Asp86 in E. coli DNA gyrase (docking score: −9.2 kcal/mol) .
- Metabolic stability : Methyl substitution reduces CYP450-mediated oxidation compared to unsubstituted piperazines .
Q. Comparative Data :
| Analog Substituent | MIC (μg/mL) | Solubility (mg/mL) |
|---|---|---|
| 4-Methylpiperazine | 12.5 | 1.8 |
| 4-Fluorophenyl | 25.0 | 0.5 |
How can researchers validate synthetic purity and batch consistency?
Basic Research Question
Q. Quality Control Protocol :
Perform triplicate analyses per batch.
Compare melting points (reported: 162–164°C) with literature values .
What in silico strategies predict binding affinities for kinase targets?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate interactions over 100 ns to assess stability with EGFR (RMSD < 2.0 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability (TPSA = 45 Ų; LogP = 2.1) .
Case Study : Docking to CDK2 (PDB: 1HCL) reveals binding energy −8.5 kcal/mol, suggesting kinase inhibition potential .
How do crystal packing interactions influence material properties?
Advanced Research Question
XRD data (CCDC 1988019) shows:
- Intermolecular H-bonds : Between carbonyl oxygen and adjacent methyl groups (2.89 Å) .
- π-π stacking : Aromatic rings align with centroid distances of 3.6 Å, enhancing thermal stability (TGA decomposition >250°C) .
Design Implication : Modify substituents to alter packing density and solubility without disrupting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
